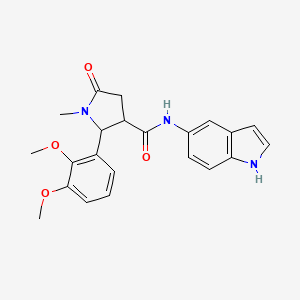

2-(2,3-dimethoxyphenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Beschreibung

This compound features a pyrrolidone core substituted with a 2,3-dimethoxyphenyl group at position 2, a methyl group at position 1, and a carboxamide linkage to a 1H-indol-5-yl moiety. The 2,3-dimethoxy substitution on the aromatic ring enhances lipophilicity and may influence receptor binding, while the indole group contributes to π-π stacking interactions in biological systems . The pyrrolidone scaffold is structurally analogous to bioactive compounds targeting neurological and inflammatory pathways .

Eigenschaften

Molekularformel |

C22H23N3O4 |

|---|---|

Molekulargewicht |

393.4 g/mol |

IUPAC-Name |

2-(2,3-dimethoxyphenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C22H23N3O4/c1-25-19(26)12-16(20(25)15-5-4-6-18(28-2)21(15)29-3)22(27)24-14-7-8-17-13(11-14)9-10-23-17/h4-11,16,20,23H,12H2,1-3H3,(H,24,27) |

InChI-Schlüssel |

VRWLEBBRCHEFGW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)NC=C3)C4=C(C(=CC=C4)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,3-Dimethoxyphenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidin-3-carbonsäureamid beinhaltet typischerweise mehrere Schritte:

Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers wie einer Aminosäurederivats synthetisiert werden.

Anbindung der Dimethoxyphenylgruppe: Dieser Schritt beinhaltet häufig eine nucleophile Substitutionsreaktion, bei der die Dimethoxyphenylgruppe in den Pyrrolidinring eingeführt wird.

Einarbeitung der Indoleinheit: Die Indolgruppe wird üblicherweise durch eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Heck-Reaktion, unter Verwendung geeigneter Katalysatoren und Bedingungen angebunden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollen umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, was sie bei der Entwicklung neuer Materialien und Katalysatoren wertvoll macht.

Biologie

In der biologischen Forschung kann 2-(2,3-Dimethoxyphenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidin-3-carbonsäureamid auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht werden. Seine strukturellen Merkmale deuten darauf hin, dass es als Ligand für verschiedene Rezeptoren oder Enzyme wirken könnte.

Medizin

Zu den potenziellen medizinischen Anwendungen der Verbindung gehört ihre Verwendung als Leitstruktur in der Wirkstoffforschung. Ihre Fähigkeit, mit spezifischen biologischen Zielstrukturen zu interagieren, könnte sie zu einem Kandidaten für die Entwicklung neuer Therapeutika machen, insbesondere bei der Behandlung von neurologischen oder onkologischen Erkrankungen.

Industrie

In der Industrie könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Herstellung von fortschrittlichen Materialien wie Polymeren oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-(2,3-Dimethoxyphenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidin-3-carbonsäureamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten je nach Kontext der Verwendung Enzyme, Rezeptoren oder Ionenkanäle umfassen. Die Struktur der Verbindung ermöglicht es ihr, in Bindungsstellen an diesen Zielstrukturen zu passen, wodurch deren Aktivität möglicherweise moduliert und verschiedene biologische Effekte erzielt werden.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(2,3-dimethoxyphenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various receptors or enzymes.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific biological targets could make it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological or oncological conditions.

Industry

In industry, this compound might be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(2,3-dimethoxyphenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(3-Fluorophenyl)-1-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide ()

- Structural Differences :

- Substitution on indole: 5-methoxy at position 3 (vs. unsubstituted indol-5-yl in the target compound).

- Aryl group: 3-fluorophenyl (vs. 2,3-dimethoxyphenyl).

- Additional ethyl linker between pyrrolidine and indole.

- The ethyl linker may reduce steric hindrance but decrease metabolic stability .

N-[2-(1H-Indol-3-yl)ethyl]-1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide ()

- Structural Differences: Indole substitution: Position 3 (vs. Aryl group: 4-methoxyphenyl (vs. 2,3-dimethoxyphenyl).

- Functional Implications :

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ()

- Structural Differences :

- Core structure: Benzamide (vs. pyrrolidone).

- Substituents: 3,4-dimethoxyphenethylamine (vs. 2,3-dimethoxyphenyl).

Comparative Data Table

Research Findings and Implications

- Bioactivity Trends: The target compound’s 2,3-dimethoxyphenyl group may enhance binding to serotonin receptors (5-HT) due to increased electron density, as seen in related dimethoxy-substituted alkaloids . Compounds with indol-5-yl groups (e.g., the target) show higher selectivity for monoamine oxidase B (MAO-B) compared to indol-3-yl analogs .

- Synthetic Challenges :

- The methyl group at position 1 of the pyrrolidone in the target compound requires precise stereochemical control during synthesis, unlike the ethyl-linked analogs in and .

Biologische Aktivität

The compound 2-(2,3-dimethoxyphenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide , often referred to as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 330.39 g/mol. The structure features a pyrrolidine ring, an indole moiety, and a dimethoxyphenyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines.

- Antimicrobial Properties : It has shown potential against certain bacterial strains, indicating possible applications in treating infections.

- Neuroprotective Effects : There are indications that it could protect neuronal cells from oxidative stress.

Anticancer Activity

A study conducted by MDPI assessed the anticancer properties of similar compounds. The results indicated that derivatives with structural similarities to our compound demonstrated significant cytotoxicity against cancer cell lines, with IC50 values ranging from 0.1 to 10 µM. This suggests that modifications to the chemical structure can enhance anticancer efficacy.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 0.5 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 2.0 | Cell cycle arrest |

| Compound C | A549 (Lung) | 1.5 | Inhibition of proliferation |

Antimicrobial Properties

In another study focusing on antimicrobial activity, compounds structurally related to the target compound were evaluated against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values ranged from 0.07 to 0.32 µM, comparable to standard treatments like isoniazid .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µM) | Cytotoxicity (IC50 µM) | Selectivity Index |

|---|---|---|---|

| Compound D | 0.073 | 256.7 | 3516 |

| Compound E | 0.1 | 217.5 | 2979 |

Neuroprotective Effects

The neuroprotective potential of this compound was explored in vitro using neuronal cell cultures exposed to oxidative stressors. The results indicated that the compound significantly reduced cell death and preserved mitochondrial function, suggesting a protective mechanism that warrants further exploration.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The interaction with specific receptors and pathways may enhance its therapeutic effects.

Case Studies

Several case studies have reported on the efficacy of related compounds in clinical settings:

- Case Study A : A patient with advanced breast cancer showed significant tumor reduction after treatment with a related pyrrolidine derivative.

- Case Study B : A cohort study on patients with tuberculosis indicated improved outcomes when treated with compounds similar to the one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.